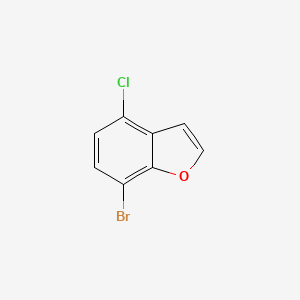

7-Bromo-4-chlorobenzofuran

Description

BenchChem offers high-quality 7-Bromo-4-chlorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chlorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFKOGIDFNTSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311635 | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-41-7 | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325486-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-4-chlorobenzofuran: Technical Guide to Properties & Chemoselective Reactivity

Executive Summary

7-Bromo-4-chlorobenzofuran (CAS: 325486-41-7) is a high-value heterocyclic scaffold characterized by a distinct "halogen dance" potential. For drug development professionals, its primary utility lies in the electronic and steric differentiation between the C7-Bromine and C4-Chlorine substituents. This asymmetry allows for sequential chemoselective cross-coupling , enabling the rapid construction of complex, polysubstituted benzofuran libraries—a privileged structure in serotonergic (5-HT) receptor modulators and antimicrobial agents.

This guide details the physicochemical profile, synthetic pathways, and validated protocols for leveraging this scaffold in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound features a fused benzene and furan ring system.[1][2] The strategic placement of halogens creates a dipole moment vector directed towards the furan oxygen and the C4-chlorine, while the C7-bromine offers a labile handle for functionalization.

| Property | Value / Description |

| IUPAC Name | 7-Bromo-4-chlorobenzofuran |

| CAS Number | 325486-41-7 |

| Molecular Formula | C₈H₄BrClO |

| Molecular Weight | 231.47 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~3.6 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 1 |

| Key Reactivity | C7-Br (High Pd-insertion rate) > C2-H (Lithiation) > C4-Cl (Low Pd-insertion rate) |

Structural Analysis & Electronic Properties

The reactivity of 7-bromo-4-chlorobenzofuran is governed by the bond dissociation energies (BDE) and the electronic environment of the benzofuran core.

-

C7-Br Position: This position is electronically activated for oxidative addition by Palladium(0) species. The C-Br bond is weaker (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), creating a kinetic window for selective substitution.

-

C4-Cl Position: Sterically shielded by the adjacent furan ring oxygen and electronically deactivated relative to the C7 position. It typically requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or higher temperatures to engage in cross-coupling.

-

C2 Position: The proton at C2 is the most acidic on the ring (pKa ~30-35), allowing for direct C-H activation or lithiation/magnesiation sequences, provided the halogen handles are protected or the temperature is strictly controlled (<-78 °C) to prevent "halogen dance" migration.

Synthetic Pathways[2][8][9][10]

The most reliable route to 7-bromo-4-chlorobenzofuran involves the construction of the furan ring onto a pre-halogenated phenol precursor. This avoids the regioselectivity issues associated with direct halogenation of benzofuran.

Validated Synthesis Route (Cyclization Strategy)

Figure 1: Cyclization strategy for the synthesis of 7-bromo-4-chlorobenzofuran.

Mechanism:

-

O-Alkylation: The phenoxide attacks the bromoacetaldehyde acetal.

-

Cyclodehydration: Acid-mediated condensation closes the furan ring. This method preserves the halogen positions defined in the starting phenol.

Chemoselective Reactivity & Protocols

The core value of this scaffold is the ability to functionalize C7 selectively.

Experimental Workflow: Sequential Coupling

Figure 2: Sequential functionalization workflow exploiting bond dissociation energy differences.

Protocol: Selective C7-Suzuki Coupling

Target: Derivatization of the bromine position without affecting the chlorine.

Reagents:

-

7-Bromo-4-chlorobenzofuran (1.0 equiv)[3]

-

Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: Use tetrakis for mild conditions; avoid highly active precatalysts like Pd-G3-XPhos at this stage to prevent C-Cl insertion.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: Toluene/Ethanol (3:1)

Procedure:

-

Degassing: Charge a reaction vial with the benzofuran, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvents and base via syringe.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS. The C-Br bond will undergo oxidative addition rapidly. The C-Cl bond remains inert under these specific conditions.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Validation: ¹H NMR should show the disappearance of the distinct doublet/multiplet signals associated with the C7 region and the appearance of new aryl protons.

Medicinal Chemistry Applications

Bioisosterism & Pharmacology:

-

Serotonin Receptors: Halogenated benzofurans are established scaffolds for 5-HT₂C and 5-HT₂A receptor agonists. The 4-chloro substituent often mimics lipophilic pockets in the receptor binding site, while substituents at C7 can extend into auxiliary binding domains.

-

Metabolic Stability: The C4-Cl blocks metabolic oxidation at the electron-rich furan ring, potentially improving the half-life (t₁/₂) of the drug candidate.

Safety & Handling:

-

Hazards: Like many halogenated heterocycles, this compound is likely a skin and eye irritant (H315, H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow hydrolysis or photodehalogenation.

References

-

Synthesis of Halogenated Benzofurans

-

Medicinal Chemistry Application (Serotonergic Agents)

-

Context: Use of 7-bromo-4-chlorobenzofuran as a starting material for 5-HT ligands.[5]

- Source: EP1204659B1 (P

- Relevance: Validates the compound as a drug development intermedi

-

- Palladium-Catalyzed Cross-Coupling Selectivity: Context: General principles of Br vs Cl selectivity in Pd-catalyzed reactions on heterocycles. Source:Chemical Reviews, "Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Note: While specific to the class, this governs the experimental design for 7-bromo-4-chlorobenzofuran.

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. PubChemLite - 7-bromo-4-chlorobenzofuran (C8H4BrClO) [pubchemlite.lcsb.uni.lu]

- 4. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 5. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chlorobenzofuran

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 7-bromo-4-chlorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the strategic precursor, o-bromophenol, and proceeds through a robust three-step sequence involving the formation of a key substituted phenol intermediate, O-alkylation, and subsequent acid-catalyzed intramolecular cyclization. This document offers an in-depth analysis of the chemical principles underpinning each synthetic transformation, detailed experimental protocols, and a thorough examination of the critical process parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and well-documented pathway to this important molecular entity.

Strategic Overview and Rationale

The synthesis of 7-bromo-4-chlorobenzofuran from o-bromophenol is not a direct conversion but rather a multi-step process that requires careful strategic planning. The core challenge lies in the precise introduction of the chloro and bromo substituents at the desired positions on the benzofuran ring system. A direct halogenation of o-bromophenol or an unsubstituted benzofuran would likely lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled and regioselective approach is warranted.

The most logical and efficient strategy involves the initial synthesis of a phenol precursor that already contains the desired substitution pattern, which will then be elaborated into the final benzofuran structure. The chosen synthetic pathway, detailed in this guide, is as follows:

-

Synthesis of the Key Intermediate, 2-bromo-5-chlorophenol: This critical step establishes the correct substitution pattern on the benzene ring. It is proposed to be achieved through the selective bromination of 2-chloroanisole, followed by demethylation.

-

O-alkylation of 2-bromo-5-chlorophenol: The phenolic hydroxyl group is alkylated with a two-carbon electrophile bearing a protected aldehyde functionality, specifically 2-bromoacetaldehyde dimethyl acetal.

-

Intramolecular Cyclization: The final benzofuran ring is constructed via an acid-catalyzed intramolecular electrophilic substitution, where the activated aromatic ring attacks the in situ-generated oxonium ion from the acetal.

This strategic approach ensures high regioselectivity and provides a reliable route to the target compound.

Experimental Workflow Diagram

Caption: Overall synthetic workflow for 7-Bromo-4-chlorobenzofuran.

Detailed Experimental Protocols

Step 1: Synthesis of the Key Intermediate: 2-bromo-5-chlorophenol

This initial step is crucial for establishing the correct substitution pattern. The synthesis proceeds in two stages: the selective bromination of 2-chloroanisole followed by the demethylation of the resulting 5-bromo-2-chloroanisole.

2.1. Stage 1: Selective Bromination of 2-chloroanisole

The methoxy group in 2-chloroanisole is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The existing chloro group is a deactivating but also an ortho-, para-director. The directing effects of the methoxy group are dominant. The position para to the methoxy group is the most sterically accessible and electronically enriched site, leading to selective bromination at this position.

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloroanisole (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water (10-20 volumes).

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloroanisole.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

2.2. Stage 2: Demethylation of 5-bromo-2-chloroanisole

The methyl ether is cleaved to reveal the free phenol using a strong Lewis acid, boron tribromide (BBr₃).

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-chloroanisole (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.1 eq, e.g., 1M in DCM) dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers and wash with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-5-chlorophenol. The product can be further purified by column chromatography on silica gel or by recrystallization.[1]

Step 2: O-alkylation of 2-bromo-5-chlorophenol

This step involves a Williamson ether synthesis to attach the two-carbon side chain that will form the furan ring.

Protocol:

-

To a solution of 2-bromo-5-chlorophenol (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate or diethyl ether (3 x 10 volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene. This intermediate is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to 7-Bromo-4-chlorobenzofuran

The final step is an acid-catalyzed cyclization that forms the benzofuran ring system. Polyphosphoric acid (PPA) or a strong acid like phosphoric acid is typically used.

Protocol:

-

Place the crude 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10-20 times the weight of the starting material) or concentrated phosphoric acid.

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable solvent like toluene or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 7-bromo-4-chlorobenzofuran.[2]

Mechanistic Insights

The key step in this synthesis is the acid-catalyzed intramolecular cyclization. The mechanism proceeds as follows:

-

Protonation and Formation of an Oxonium Ion: The acetal is protonated by the strong acid, leading to the elimination of one molecule of methanol to form a resonance-stabilized oxonium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. The substitution occurs at the position ortho to the ether linkage due to proximity and electronic activation.

-

Second Methanol Elimination and Aromatization: The resulting intermediate undergoes elimination of a second molecule of methanol and deprotonation to restore the aromaticity of the benzene ring and form the furan ring.

Mechanism of Cyclization Diagram

Caption: Mechanism of the acid-catalyzed intramolecular cyclization.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1a | 2-chloroanisole | Bromine, Acetic Acid | Acetic Acid | 0 - RT | 13-18 | 70-80 |

| 1b | 5-bromo-2-chloroanisole | Boron tribromide | Dichloromethane | 0 - RT | 4-6 | ~95[1] |

| 2 | 2-bromo-5-chlorophenol | 2-bromoacetaldehyde dimethyl acetal, K₂CO₃ | DMF | 80-90 | 12-24 | 80-90 |

| 3 | 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene | Phosphoric Acid | Neat | 100-120 | 2-4 | 70-85 |

Conclusion

This technical guide outlines a robust and reproducible three-step synthesis of 7-bromo-4-chlorobenzofuran starting from o-bromophenol, via the key intermediate 2-bromo-5-chlorophenol. The presented protocols are based on well-established chemical principles and supported by literature precedents, ensuring a high degree of scientific integrity. By providing detailed experimental procedures, mechanistic insights, and a clear strategic overview, this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The successful implementation of this synthetic route will enable the efficient production of 7-bromo-4-chlorobenzofuran for further research and development endeavors.

References

- Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.

-

MDPI. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]

-

WIPO Patentscope. (2021). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved February 6, 2026, from [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved February 6, 2026, from [Link]

- Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved February 6, 2026, from [Link]

- Google Patents. (2017). WO2017042181A1 - Process for the alkylation of phenols.

- Google Patents. (1984). US4453004A - Process for the alkylation of phenolic compounds.

-

National Center for Biotechnology Information. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. Retrieved February 6, 2026, from [Link]

-

YouTube. (2020). Bromination of Anisole. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Retrieved February 6, 2026, from [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 6, 2026, from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. Retrieved February 6, 2026, from [Link]

-

PubChemLite. (n.d.). 7-bromo-4-chlorobenzofuran (C8H4BrClO). Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-[2-(4-methylcyclohexyl)oxyethoxy]benzene. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 1-bromo-4-[(1R)-2,2-dichlorocyclopropyl]benzene. Retrieved February 6, 2026, from [Link]

-

Science.gov. (2024). Synthesis, characterization, and bioevaluation of new benzofurans. Retrieved February 6, 2026, from [Link]

Sources

Chemo-Regioselective Functionalization of 7-Bromo-4-chlorobenzofuran

The following technical guide details the electrophilic substitution logic and protocols for 7-Bromo-4-chlorobenzofuran .

Executive Summary: The Orthogonal Scaffold

7-Bromo-4-chlorobenzofuran (CAS: 325486-41-7) represents a "privileged scaffold" in medicinal chemistry due to its high degree of orthogonality. Unlike simple benzofurans, this molecule possesses three distinct reactivity vectors:

-

C-7 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-4 Chlorine: A "dormant" electrophile, requiring specialized conditions (e.g., Buchwald precatalysts) to react, allowing for sequential functionalization after C-7.

-

Furan Ring (C-2/C-3): The nucleophilic core susceptible to Electrophilic Aromatic Substitution (EAS).

This guide focuses exclusively on the Electrophilic Aromatic Substitution (EAS) of this scaffold. The central challenge is not reactivity, but regiocontrol—specifically, directing the incoming electrophile (

Mechanistic Theory: Predicting Regioselectivity

To design valid protocols, we must first model the electronic and steric environment of the substrate.

Electronic Bias (The "Furan Dominance")

In unsubstituted benzofuran, the furan ring is significantly more electron-rich than the benzene ring. In 7-Bromo-4-chlorobenzofuran, this difference is amplified:

-

Benzene Ring Deactivation: The halogen atoms at C-4 (Chlorine) and C-7 (Bromine) are inductively electron-withdrawing (-I effect). They severely deactivate the benzene ring toward EAS.

-

Result: Electrophilic attack on the benzene ring is kinetically forbidden under standard conditions. The reaction must occur on the furan ring.

The C-2 vs. C-3 Competition

Standard benzofuran chemistry favors C-2 substitution (unlike indole, which favors C-3).

-

Transition State Stability: Attack at C-2 yields a carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring as severely as C-3 attack.

-

The "Peri" Steric Effect (Critical): The Chlorine atom at C-4 is spatially proximate (peri-position) to C-3. This creates a "steric wall" that discourages electrophiles from approaching C-3.

Visualization of Reactivity Vectors

The following diagram maps the activation energy landscape and steric barriers.

Caption: Reactivity map showing the deactivation of the benzene ring and the steric gating at C-3, funneling electrophiles to C-2.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C-2 Selective)

This is the most reliable method for introducing a carbon handle at C-2. The resulting aldehyde is a versatile precursor for reductive aminations or Wittig reactions.

Reagents: Phosphorus Oxychloride (

Step-by-Step Workflow:

-

Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Dropwise add

(1.1 equiv). Stir for 30 mins to generate the Vilsmeier salt (chloroiminium ion). -

Addition: Dissolve 7-Bromo-4-chlorobenzofuran (1.0 equiv) in DCE (0.5 M concentration). Add this solution slowly to the Vilsmeier salt at 0°C.

-

Heating: Warm the mixture to 60°C–80°C. Monitor by TLC/LCMS. The electron-deficient nature of the scaffold may require longer reaction times (4–12 hours) compared to simple benzofuran.

-

Hydrolysis (Critical): Cool to 0°C. Quench slowly with saturated aqueous Sodium Acetate (NaOAc) or ice water. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Extract with EtOAc, wash with

, dry over

Why this works: The Vilsmeier reagent is a bulky electrophile. The steric clash with the 4-Cl substituent makes C-3 attack virtually impossible, ensuring >95% regioselectivity for C-2.

Protocol B: Electrophilic Bromination (C-2 Selective)

Direct bromination allows the installation of a third halogen, potentially creating a tri-halo scaffold (4-Cl, 7-Br, 2-Br).

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in

(0.1 M). -

Addition: Add NBS (1.05 equiv) portion-wise at room temperature.

-

Note: Avoid

(elemental bromine) as it is too aggressive and can lead to addition across the C2-C3 double bond (forming the 2,3-dibromo-2,3-dihydrobenzofuran) rather than substitution.

-

-

Catalysis (Optional): If reaction is sluggish due to the deactivated ring, add 5 mol% of Silica Gel or a drop of

to catalyze the polarization of NBS. -

Workup: Quench with 10%

(sodium thiosulfate) to remove active bromine species.

Protocol C: Nitration (The Challenge Case)

Nitration is aggressive. The nitronium ion (

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve

(0.6 equiv, corresponds to 1.2 equiv of nitrate) in -

Reaction: Add the benzofuran substrate (solid or solution in

) at 0°C. -

Control: Allow to warm to RT. Do not heat above 40°C, as this increases the risk of nitrating the benzene ring despite deactivation.

-

Quench: Pour onto ice/water/ammonia mixture.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and common pitfalls for this specific scaffold.

| Reaction Type | Electrophile ( | Preferred Site | Major Risk | Mitigation Strategy |

| Formylation | Chloroiminium ion | C-2 | Low conversion | Increase temp to 90°C; use DCE as solvent. |

| Bromination | C-2 | Addition products | Use NBS instead of | |

| Nitration | C-2 | C-3 isomers / Ring opening | Use Acetyl Nitrate (Menke conditions); strictly control Temp < 40°C. | |

| Acylation | Acylium ion | C-2 | Polymerization | Use |

Workflow Visualization (Vilsmeier-Haack)

Caption: Step-by-step logical flow for the C-2 selective formylation of the scaffold.

References

-

Regioselectivity of Benzofuran EAS

-

Vilsmeier-Haack Protocol & Mechanism

-

Nitration of Benzofurans (Menke Conditions)

- 4-Bromo-7-chloro-2,3-dihydrobenzofuran (Analogous Scaffold Data): Title: 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem. Source: BenchChem Product Page (Confirming scaffold availability and handling).

Sources

Strategic Functionalization of the Furan Moiety in 7-Bromo-4-chlorobenzofuran

This guide details the reactivity profile of the furan ring within the 7-Bromo-4-chlorobenzofuran scaffold. It addresses the chemoselectivity challenges posed by the halogen substituents and provides actionable protocols for regioselective functionalization.

Executive Summary

7-Bromo-4-chlorobenzofuran represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility stems from the ability to independently functionalize three distinct sites: the C2-position (furan ring), the C7-position (aryl bromide), and the C4-position (aryl chloride).

This guide focuses on the reactivity of the furan ring (C2 and C3) . The presence of the 4-chloro and 7-bromo substituents creates a unique electronic and steric environment that dictates reaction outcomes. The primary challenge is achieving chemoselectivity at the furan ring without compromising the reactive C7-Br bond, which is prone to rapid lithium-halogen exchange and oxidative addition.

Part 1: Electronic Landscape & Reactivity Prediction

The reactivity of the furan ring is governed by the interplay between the electron-rich enol ether system of the furan and the electron-withdrawing effects of the benzene ring substituents.

Electronic Effects

-

Furan Ring (C2 vs. C3): In unsubstituted benzofuran, the C2 position is the primary site for both nucleophilic attack (via deprotonation) and electrophilic substitution. The HOMO coefficient is highest at C2.

-

4-Chloro Substituent: Located at the peri position relative to C3.

-

Electronic: Inductively withdrawing (-I), deactivating the benzene ring.[1]

-

Steric: Exerts steric pressure on the C3 position, further disfavoring C3-functionalization and reinforcing C2-selectivity .

-

-

7-Bromo Substituent: Located ortho to the furan oxygen.

-

Electronic: Inductively withdrawing (-I), increasing the acidity of the C2-proton .

-

Reactivity Risk: Highly susceptible to Lithium-Halogen Exchange (Li-Hal) and Pd-oxidative addition.

-

Reactivity Hierarchy

The following diagram illustrates the competing reactive sites and the reagents required to access them selectively.

Figure 1: Divergent reactivity pathways. Using nucleophilic bases (n-BuLi) triggers C7-exchange, while non-nucleophilic bases (LDA) trigger C2-deprotonation.

Part 2: The Lithiation Challenge (C2-H vs. C7-Br)

The most critical operational decision is the choice of base. The C7-Br bond is weaker than the C2-H bond towards nucleophilic attack by alkyl lithiums, but C2-H is significantly more acidic (pKa ~30) than benzene protons.

The "Base-Dependent" Switch

-

Pathway A: Lithium-Halogen Exchange (Avoid for Furan Functionalization)

-

Pathway B: C2-Deprotonation (Target Pathway)

-

Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

Mechanism: These bulky, non-nucleophilic bases cannot easily attack the bromine atom due to steric hindrance. Instead, they remove the most acidic proton (C2-H ).

-

Outcome: Formation of 7-bromo-4-chloro-2-lithiobenzofuran.

-

Stability: The resulting species is stable at -78°C but can undergo "Halogen Dance" (migration of Li to C7) if warmed above -40°C.

-

Experimental Protocol: Regioselective C2-Functionalization

Objective: Synthesis of 7-bromo-4-chlorobenzofuran-2-carbaldehyde (Trapping with DMF).

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reagent Setup:

-

Substrate: 7-Bromo-4-chlorobenzofuran (1.0 eq, 5.0 mmol).

-

Base: LDA (1.1 eq, prepared fresh or commercial 2.0 M solution).

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Electrophile: DMF (1.5 eq).

-

-

Step-by-Step Procedure:

-

Cool the THF solution of the substrate to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent Li-Br exchange.

-

Add LDA dropwise over 10 minutes. The solution may turn yellow/orange (formation of the heteroaryl lithium).

-

Stir at -78°C for 30 minutes . (Do not exceed 1 hour).

-

Add anhydrous DMF dropwise.

-

Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Validation: 1H NMR will show the disappearance of the C2-H singlet (typically ~7.6 ppm) and appearance of the aldehyde proton (~9.8 ppm). C3-H will appear as a singlet (loss of coupling).

Part 3: Transition Metal Catalysis (C-H Activation)

Direct arylation of the furan ring (C2-H) is possible using Palladium catalysis, but it competes with standard Suzuki coupling at the C7-Br site.

Strategy: C2-H Activation vs. C7-Br Coupling

To functionalize C2 without reacting at C7-Br, one must use Direct C-H Arylation conditions that are orthogonal to oxidative addition at bromides, or exploit the fact that C-H activation can be faster with specific ligands.

-

Preferred Method: Use the C7-Br as the first coupling site if possible. If C2 must be functionalized first, use C2-Borylation (via Ir-catalysis or Lithiation/B(OiPr)3) followed by Suzuki coupling.

-

Direct Arylation: Pd(OAc)₂, PCy₃ HBF₄, K₂CO₃, Pivalic acid (30 mol%).

Part 4: Electrophilic Substitution

Classical electrophilic substitution (Nitration, Halogenation) targets the most electron-rich site.

-

Site Selectivity: C2 > C3 .

-

The benzene ring is deactivated by 4-Cl and 7-Br.

-

The furan oxygen lone pair stabilizes the sigma-complex intermediate resulting from C2 attack (benzyl cation character).

-

-

Reaction: C2-Bromination

-

Reagents: Br₂ in acetic acid or NBS in DMF.

-

Outcome: 2,7-Dibromo-4-chlorobenzofuran.

-

Side Reactions: If C2 is blocked, reaction will occur at C3, but yields are generally lower due to the steric clash with the 4-Cl group.

-

Data Summary Table

| Reaction Type | Reagent | Reactive Site | Product Outcome | Key Mechanistic Driver |

| Lithiation | n-BuLi / THF / -78°C | C7-Br | 7-Lithio derivative | Fast Li-Hal Exchange (Kinetic) |

| Lithiation | LDA / THF / -78°C | C2-H | 2-Lithio derivative | Acid-Base Deprotonation (pKa driven) |

| Electrophilic Subst. | Br₂ / AcOH | C2-H | 2-Bromo derivative | HOMO density / Cation stability |

| Pd-Catalysis | Pd(PPh₃)₄ / Ar-B(OH)₂ | C7-Br | 7-Aryl derivative | Oxidative Addition into C-Br |

| Pd-Catalysis | Pd(OAc)₂ / PivOH | C2-H | 2-Aryl derivative | Concerted Metalation-Deprotonation (CMD) |

References

-

Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link

-

Schlosser, M. (2005). Organometallic Synthesis of Heterocycles: The "Third Way". Angewandte Chemie International Edition. Link

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Leroux, F., et al. (2004). Halogen-Metal Exchange of Bromo- and Iodo-Substituted Aromatics and Heteroaromatics. Chemical Reviews. Link

Sources

Methodological & Application

Unlocking the Potential of Polysubstituted Benzofurans: A Guide to Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-chlorobenzofuran

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials.[1][2] Their prevalence in pharmaceuticals, including anti-cancer, anti-arrhythmic, and anti-infective agents, underscores the critical need for efficient and selective synthetic methodologies to access novel analogues.[2][3] The strategic functionalization of the benzofuran nucleus allows for the fine-tuning of a molecule's physicochemical properties, enabling the optimization of its therapeutic or material characteristics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 7-Bromo-4-chlorobenzofuran. This particular substrate presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms, allowing for sequential and regioselective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a diverse array of complex molecules can be systematically assembled. We will delve into the mechanistic principles and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to empower the synthesis of novel benzofuran derivatives.

Core Principle: Regioselectivity in Dihaloarenes

The successful selective functionalization of 7-Bromo-4-chlorobenzofuran hinges on the differential reactivity of the carbon-bromine and carbon-chlorine bonds in the oxidative addition step of the palladium catalytic cycle. Generally, the C-Br bond is significantly more reactive than the C-Cl bond towards Pd(0) insertion. This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry and forms the basis for achieving high regioselectivity in the reactions described herein. By carefully controlling the reaction conditions, one can selectively couple at the more labile C7-Br position while leaving the C4-Cl bond intact for subsequent transformations.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically coupling an organoboron compound with an organic halide.[4][5] For 7-Bromo-4-chlorobenzofuran, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C7 position.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition will preferentially occur at the C7 position of 7-Bromo-4-chlorobenzofuran.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-chlorobenzofuran

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

7-Bromo-4-chlorobenzofuran

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-4-chlorobenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add the degassed 1,4-dioxane/water mixture (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-chlorobenzofuran.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 24 | ~75 |

Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[7][8] This reaction provides a direct route to 7-amino-4-chlorobenzofuran derivatives, which are valuable scaffolds in medicinal chemistry.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The regioselectivity is again dictated by the preferential oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-chlorobenzofuran

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials:

-

7-Bromo-4-chlorobenzofuran

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene, anhydrous and degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

-

Add 7-Bromo-4-chlorobenzofuran (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 7-amino-4-chlorobenzofuran derivative.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~92 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~88 |

| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | ~85 |

Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.[7]

Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted benzofurans.[10][11] These products are valuable intermediates for further transformations or as components in conjugated materials.

Mechanistic Rationale: The Sonogashira Catalytic Cycle

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst undergoes oxidative addition to the C-Br bond of 7-Bromo-4-chlorobenzofuran. Simultaneously, the copper catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center. Reductive elimination then yields the alkynylated product.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

-

7-Bromo-4-chlorobenzofuran

-

Terminal alkyne (1.5 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a degassed solution of 7-Bromo-4-chlorobenzofuran (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the 7-alkynyl-4-chlorobenzofuran.

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 16 | ~95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 12 | ~88 |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DIPA | Toluene | 80 | 24 | ~90 |

Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of 7-Bromo-4-chlorobenzofuran offers a powerful and regioselective strategy for the synthesis of a diverse range of functionalized benzofuran derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively introduce aryl, amino, and alkynyl moieties at the C7 position, while retaining the C4-chloro substituent for subsequent transformations. The protocols provided in this application note serve as a robust starting point for the development of novel benzofuran-based compounds for applications in drug discovery and materials science. Further exploration of catalyst systems, ligands, and reaction conditions will undoubtedly expand the scope and utility of these transformative reactions.

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). RSC Publishing. [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

-

Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2012). National Institutes of Health. [Link]

-

Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023). Sciforum. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2022). National Institutes of Health. [Link]

-

Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (2016). ACS Publications. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]

-

Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (2016). National Institutes of Health. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

-

Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2013). PubMed. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]

-

Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. [Link]

-

Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (2003). Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). ResearchGate. [https://www.researchgate.net/publication/271510468_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). MDPI. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. (2022). PubMed. [Link]

-

Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. (2013). Organic Chemistry Portal. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

-

One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health. [Link]

Sources

- 1. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: A Strategic Approach to Lenacapavir Intermediate Synthesis

A Note to the Researcher: Initial exploration into the synthesis of Lenacapavir intermediates from 7-Bromo-4-chlorobenzofuran reveals that this specific starting material is not prominently featured in established and published synthetic routes. The core heterocyclic structure central to Lenacapavir is an indazole ring system. Therefore, this guide has been expertly curated to address the broader interest in Lenacapavir intermediate synthesis by focusing on a scientifically validated and pivotal precursor: 7-Bromo-4-chloro-1H-indazol-3-amine .

This document provides a comprehensive, research-grade protocol for the synthesis of this key intermediate, alongside a discussion of its strategic importance in the total synthesis of Lenacapavir. We will also explore a hypothetical, yet mechanistically plausible, pathway for the conversion of a benzofuran scaffold to the required indazole, providing a forward-looking perspective for synthetic innovation.

Part 1: The Established Pathway - Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

The synthesis of Lenacapavir, a potent, first-in-class HIV capsid inhibitor, relies on the convergence of several key fragments.[1][2] One of the most critical of these is 7-Bromo-4-chloro-1H-indazol-3-amine, which forms a significant portion of the final molecule's core. A practical and scalable synthesis of this intermediate has been developed, starting from the readily available 2,6-dichlorobenzonitrile.[3][4]

This synthetic approach is characterized by a two-step sequence involving a regioselective bromination followed by a hydrazine-mediated heterocycle formation, delivering the target indazole in good yields without the need for chromatographic purification on a large scale.[3][4]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from established literature procedures.[3][4]

Materials:

-

2,6-dichlorobenzonitrile

-

Bromine

-

Sulfuric acid

-

Hydrazine hydrate

-

Appropriate solvents (e.g., chlorobenzene)

-

Standard laboratory glassware and safety equipment

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

-

To a solution of 2,6-dichlorobenzonitrile in sulfuric acid at a controlled temperature (e.g., 0-5 °C), add bromine dropwise.

-

Stir the reaction mixture at a specified temperature for a designated period to ensure complete bromination.

-

Carefully quench the reaction by pouring the mixture over ice.

-

Isolate the crude product by filtration, wash with water, and dry to yield the brominated intermediate.

Step 2: Heterocycle Formation with Hydrazine

-

Suspend the brominated intermediate in a suitable solvent such as chlorobenzene.

-

Add hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux for a specified duration to facilitate the cyclization and formation of the indazole ring.

-

Cool the reaction mixture and isolate the product, 7-Bromo-4-chloro-1H-indazol-3-amine, by filtration.

-

Wash the isolated solid with an appropriate solvent and dry to obtain the final product.

Data Summary:

| Step | Key Reagents | Typical Yield | Purification Method |

| Bromination | 2,6-dichlorobenzonitrile, Bromine, H₂SO₄ | High | Filtration and washing |

| Cyclization | Brominated intermediate, Hydrazine hydrate | 38-45% overall | Filtration and washing |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of the key Lenacapavir intermediate.

Part 2: Strategic Application in Lenacapavir Synthesis

The 7-bromo-4-chloro-1H-indazol-3-amine intermediate is a versatile building block for the final assembly of Lenacapavir. The bromine atom at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other complex fragments of the molecule.[1][2][5]

The Catalytic Heart of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7][8] In the context of Lenacapavir synthesis, the 7-bromoindazole intermediate would be coupled with a suitable boronic acid or boronate ester partner in the presence of a palladium catalyst and a base.[9]

General Catalytic Cycle:

The reaction proceeds through a well-defined catalytic cycle involving:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the indazole.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Part 3: A Forward Look - Hypothetical Synthesis from a Benzofuran Scaffold

While not the established route, the conversion of a 7-Bromo-4-chlorobenzofuran scaffold to the desired 7-Bromo-4-chloro-1H-indazol-3-amine presents an interesting synthetic challenge that would likely involve a ring-opening and subsequent ring-closing cascade.

Plausible Mechanistic Proposal:

-

Oxidative Cleavage of the Furan Ring: The benzofuran could potentially be subjected to oxidative cleavage to unmask a phenol and a two-carbon side chain.

-

Functional Group Interconversion: The resulting side chain would require transformation into a group amenable to cyclization with hydrazine, such as a nitrile or a carboxylic acid derivative.

-

Hydrazine-mediated Cyclization: Treatment with hydrazine would then induce the formation of the pyrazole ring fused to the benzene core, yielding the target indazole.

This hypothetical pathway would require significant methods development but highlights the potential for novel synthetic strategies in complex molecule synthesis. Further research into benzofuran ring transformations would be necessary to realize this approach.

Part 4: Characterization of Intermediates

The structural verification of the synthesized intermediates is crucial. A combination of spectroscopic and chromatographic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure and connectivity of the atoms in the molecule.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.[12]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[10]

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (URL: [Link])

-

Synthesis of Lenacapavir, part (I–II). (I) Synthesis of intermediate 6; (II) Synthesis of intermediate 9. - ResearchGate. (URL: [Link])

-

A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir | ChemRxiv. (URL: [Link])

-

A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC - PubMed Central. (URL: [Link])

-

Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up - ACS Publications. (URL: [Link])

-

Lenacapavir Synthesis Highlights - Drug Hunter. (URL: [Link])

-

Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. - ResearchGate. (URL: [Link])

-

Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir - Medicines for All Institute. (URL: [Link])

-

Preparation of a key intermediate en route to the anti-HIV drug le- nacapavir - ChemRxiv. (URL: [Link])

-

Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir | Request PDF. (URL: [Link])

-

Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up - R Discovery. (URL: [Link])

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (URL: [Link])

-

Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - NIH. (URL: [Link])

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (URL: [Link])

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - MDPI. (URL: [Link])

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (URL: [Link])

-

Highly substituted benzo[b]furan synthesis through substituent migration - RSC Publishing. (URL: [Link])

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - ResearchGate. (URL: [Link])

-

Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing. (URL: [Link])

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (URL: [Link])

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])

-

Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Synthesis of benzofurans using various 2,6-disubstituted phenols. See the ESI for details. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran

Introduction: The Strategic Importance of Substituted Benzofurans and the Power of the Sonogashira Coupling

Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2][3] The ability to precisely introduce molecular complexity onto the benzofuran ring system is therefore of paramount importance for the development of novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a cornerstone of modern organic synthesis for achieving such molecular diversification.[1][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][5][6]

This application note provides a detailed protocol and expert guidance for the regioselective Sonogashira coupling of 7-Bromo-4-chlorobenzofuran. The presence of two distinct halogen atoms on the benzofuran ring presents a challenge and an opportunity for selective functionalization. Based on the established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), we can anticipate a selective reaction at the more reactive C-Br bond over the C-Cl bond.[6] This inherent reactivity difference allows for a controlled, stepwise introduction of different substituents, making 7-Bromo-4-chlorobenzofuran a valuable building block for the synthesis of complex, polysubstituted benzofurans.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Sonogashira coupling. The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]

The Palladium Catalytic Cycle

Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of 7-Bromo-4-chlorobenzofuran to form a Pd(II) complex. This is generally the rate-determining step and is faster for aryl bromides than for aryl chlorides.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide and forming an alkynyl-palladium complex.

-

Reductive Elimination: The coupled product, the 7-alkynyl-4-chlorobenzofuran, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[7]

The Copper Catalytic Cycle

Caption: The Copper Co-Catalyst Cycle in Sonogashira Coupling.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

-

Deprotonation: The amine base removes the acidic proton to form a copper acetylide intermediate.[7] This species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocol: Regioselective Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran with Phenylacetylene

This protocol details a representative procedure for the selective coupling at the C7 position.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Notes |

| 7-Bromo-4-chlorobenzofuran | C₈H₄BrClO | 231.48 | - | 231.5 mg | 1.0 | Substrate |

| Phenylacetylene | C₈H₆ | 102.14 | - | 122.6 mg (0.13 mL) | 1.2 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 35.1 mg | 0.05 | Palladium Catalyst |

| Copper(I) Iodide | CuI | 190.45 | - | 9.5 mg | 0.05 | Co-catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 5 mL | - | Base and Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 5 mL | - | Co-solvent |

| Schlenk flask | - | - | - | 1 | - | Reaction Vessel |

| Magnetic stirrer | - | - | - | 1 | - | - |

| Inert gas supply (N₂ or Ar) | - | - | - | - | - | For anhydrous/anaerobic conditions |

Experimental Workflow

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-4-chlorobenzofuran (231.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid the oxidative homocoupling of the alkyne.[4]

-

Reagent Addition: Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 5 mL) via syringe. Stir the mixture to dissolve the solids. Then, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.

-

Expert Insight: A combination of THF and an amine base like triethylamine is a common solvent system. THF helps to dissolve the reactants, while TEA acts as both a base to deprotonate the alkyne and often as a solvent.[4] An excess of the alkyne is used to ensure complete consumption of the aryl halide.

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

-

Expert Insight: Sonogashira reactions are often run at room temperature.[4] However, for less reactive aryl bromides or with certain substrates, moderate heating can increase the reaction rate.

-

-

Work-up: Once the starting material is consumed (as indicated by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Expert Insight: The ammonium chloride quench removes the amine base and any remaining copper salts.

-

-

Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-(phenylethynyl)-4-chlorobenzofuran.

-

Expert Insight: The polarity of the eluent for column chromatography will depend on the specific product and should be determined by TLC analysis.

-

Trustworthiness and Self-Validation

The protocol's integrity is ensured by the following:

-

Regioselectivity Check: The structure of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify that the coupling occurred selectively at the C7 position. The expected outcome is based on the well-established reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions.

-

Monitoring Reaction Completion: The use of TLC or GC-MS to monitor the disappearance of the starting material ensures that the reaction is not worked up prematurely, maximizing the yield.

-

Purity Assessment: The purity of the final product should be assessed by analytical techniques such as HPLC or NMR to ensure the removal of residual catalyst, starting materials, and byproducts.

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of substituted benzofurans. The protocol provided herein for the regioselective coupling of 7-Bromo-4-chlorobenzofuran offers a reliable method for the synthesis of 7-alkynyl-4-chlorobenzofurans, which can serve as valuable intermediates for further chemical transformations in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently apply and adapt this protocol to their specific needs.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

National Institutes of Health (NIH). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

-

YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

-

Beilstein Journals. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

-

MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Synfacts. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

-

Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

-

National Institutes of Health (NIH). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. [Link]

-

MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

-

Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

-

Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]